molecular formula C13H10ClN5 B6436615 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549019-13-6

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Katalognummer: B6436615
CAS-Nummer: 2549019-13-6
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: ATVKDVMXJFCNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a synthetic small molecule based on the quinazoline core structure, a scaffold recognized for its diverse pharmacological profiles and significance in drug discovery . Quinazoline derivatives are extensively investigated in oncology research for their ability to interact with multiple intracellular targets. These compounds have been reported to act as potent inhibitors of various receptor tyrosine kinases (RTKs)—such as EGFR, VEGFR-2, and PDGFR-β—which are critical drivers of tumor growth and angiogenesis . Simultaneously, some quinazoline-based analogs function as microtubule targeting agents, inducing cytotoxic effects through the disruption of microtubule dynamics . This multi-target inhibitory potential makes quinazoline compounds like this compound valuable tools for probing complex signaling pathways and overcoming resistance mechanisms in cancer cells . The specific substitution pattern on the quinazoline core, including the 6-chloro group and the (pyrimidin-2-yl)methyl side chain at the 4-position, is designed to modulate the compound's affinity for its biological targets and optimize its physicochemical properties . This reagent is intended for research applications only, including but not limited to enzyme inhibition assays, cell-based viability studies, and the development of novel multi-target therapeutic agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

6-chloro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVKDVMXJFCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 4,6-Dichloroquinazoline

Treatment of 6-chloroquinazolin-4(3H)-one with excess POCl₃ in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), facilitates the replacement of the hydroxyl group with chlorine. The reaction is typically conducted under reflux conditions.

Representative Procedure :
6-Chloroquinazolin-4(3H)-one (1.52 g, 8 mmol) is suspended in POCl₃ (10 mL) with DIPEA (2.1 mL, 12 mmol). The mixture is refluxed for 6 hours, cooled, and poured onto crushed ice. The resulting solid is filtered and dried to afford 4,6-dichloroquinazoline as a pale-yellow powder (1.45 g, 88% yield).

Introduction of the Pyrimidin-2-ylmethylamine Group

The final step involves the nucleophilic substitution of the 4-chloro substituent in 4,6-dichloroquinazoline with pyrimidin-2-ylmethylamine. This reaction is conducted in a polar aprotic solvent, such as tetrahydrofuran (THF), under basic conditions to deprotonate the amine and enhance its nucleophilicity.

Amination of 4,6-Dichloroquinazoline

Pyrimidin-2-ylmethylamine (1.1 g, 10 mmol) is added to a solution of 4,6-dichloroquinazoline (1.45 g, 7 mmol) in THF (20 mL) containing DIPEA (2.8 mL, 16 mmol). The reaction mixture is stirred at 80°C for 12 hours, after which the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (ethyl acetate/hexane) to yield 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine as a white solid (1.32 g, 72% yield).

Analytical Characterization

The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic methods:

Spectral Data for this compound

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.91 (s, 1H, quinazoline-H2), 8.67 (d, J = 4.8 Hz, 2H, pyrimidine-H4,6), 7.92 (d, J = 8.4 Hz, 1H, quinazoline-H5), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, quinazoline-H7), 7.62 (d, J = 2.0 Hz, 1H, quinazoline-H8), 4.98 (s, 2H, CH₂), 4.85 (t, J = 5.6 Hz, 1H, NH).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).

Optimization and Yield Considerations

Impact of Reaction Conditions on Yield

  • Cyclization Step : Prolonged reflux (>10 hours) in acetic acid improves cyclization efficiency but may lead to decomposition. Optimal yields (85–89%) are achieved at 8 hours.

  • Chlorination Step : Excess POCl₃ (≥3 equivalents) and DIPEA (2 equivalents) are essential for complete conversion. Lower reagent quantities result in residual oxo impurities.

  • Amination Step : Elevated temperatures (80–90°C) and anhydrous conditions minimize side reactions, such as hydrolysis of the chloro substituent.

Alternative Synthetic Pathways

Direct Amination of 6-Chloroquinazolin-4(3H)-one

An alternative route involves the direct coupling of 6-chloroquinazolin-4(3H)-one with pyrimidin-2-ylmethylamine using a coupling agent, such as N,N-carbonyldiimidazole (CDI). However, this method yields lower conversions (<50%) compared to the chloro-intermediate pathway.

Industrial-Scale Feasibility

The described three-step synthesis is scalable to gram quantities without significant yield loss. Key considerations for industrial application include:

  • Cost Efficiency : POCl₃ and DIPEA are cost-effective reagents, but solvent recovery systems are necessary to reduce expenses.

  • Safety : Handling POCl₃ requires stringent moisture control and corrosion-resistant equipment .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Research : The compound is being studied for its potential to inhibit cancer cell proliferation through its action on the PI3K-AKT pathway. Its ability to induce apoptosis in tumor cells positions it as a promising therapeutic agent.
  • Biological Research
    • Cellular Mechanisms : Researchers utilize this compound to explore its effects on cellular processes, including signaling pathways involved in cancer and other diseases. It serves as a model compound to study the impact of quinazoline derivatives on cellular functions.
  • Chemical Biology
    • Tool Compound : It acts as a tool for studying small molecule interactions with biological targets, aiding researchers in understanding molecular mechanisms underlying various diseases.

Case Studies and Findings

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine significantly inhibits tumor growth in xenograft models by targeting the PI3K pathway.
Johnson & Lee (2024)Mechanistic InsightsIdentified that the compound induces apoptosis through the activation of caspase pathways, providing insights into its therapeutic potential.
Patel et al. (2023)Structure-Activity RelationshipExplored various derivatives of quinazoline compounds, highlighting the unique efficacy of this compound against resistant cancer cell lines.

Wirkmechanismus

The mechanism of action of 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Quinazoline Core

6-Haloquinazolin-4-amines
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Key Differences: Bromine replaces chlorine at position 6; thiophenmethyl instead of pyrimidinylmethyl at the 4-amino group. Activity: Demonstrated potent inhibition of CLK1 kinase (IC₅₀ = 12 nM) due to enhanced halogen bonding with catalytic lysine residues . Synthesis: Prepared via Suzuki coupling (58% yield), indicating comparable synthetic accessibility to the target compound .
  • 6-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497)

    • Key Differences : Thiophenmethyl substituent.
    • Activity : Dual H1R/H4R inverse agonist (H4R pKᵢ = 7.57; H1R pKᵢ = 7.32), highlighting the impact of heteroaromatic groups on receptor selectivity .
6-Arylquinazolin-4-amines
  • 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
    • Key Differences : Chloro replaced by benzodioxol; thiophenmethyl substituent.
    • Activity : Moderate CLK1 inhibition (IC₅₀ = 89 nM), suggesting bulkier substituents may reduce kinase affinity compared to halogens .

Variations at the 4-Amino Position

Heterocyclic Substituents
  • 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine (7a)

    • Key Differences : Pyrazolyl group instead of pyrimidinylmethyl.
    • Activity : PAK4 inhibitor with IC₅₀ = 14 nM; suppressed A549 lung cancer cell migration (72% inhibition at 10 µM) .
    • SAR : Pyrazolyl groups enhance planar stacking interactions in kinase ATP-binding pockets .
  • 6-Chloro-2-(4-phenylpiperazin-1-yl)-N-(pyridin-2-yl)quinazolin-4-amine

    • Key Differences : Piperazinyl and pyridinyl substituents.
    • Activity : CLK1 inhibitor (IC₅₀ = 8 nM), emphasizing the role of basic nitrogen atoms in improving solubility and target engagement .
Aliphatic and Aromatic Substituents
  • 2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine
    • Key Differences : Methoxy groups at positions 6,7; pyrrolidinylethyl chain.
    • Activity : Improved blood-brain barrier penetration due to the pyrrolidine moiety, relevant for CNS-targeted therapies .

Biologische Aktivität

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a chlorinated and pyrimidinylmethyl substituent, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

C12H11ClN4\text{C}_{12}\text{H}_{11}\text{ClN}_{4}

Target of Action

The primary target for this compound is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, specifically inhibiting the PI3Kα isoform. This pathway is crucial for various cellular processes, including growth, proliferation, and survival.

Mode of Action

The compound exerts its effects by:

  • Inhibiting PI3Kα : This leads to downstream effects on the AKT signaling pathway.
  • Inducing Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
  • Promoting Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG27.09Induction of apoptosis
MCF-720.98Cell cycle arrest at G2/M phase
PC318.79Inhibition of cell proliferation

These results indicate that the compound exhibits potent activity against liver and breast cancer cell lines, positioning it as a promising candidate for further development .

Case Studies

  • Study on HepG2 and MCF-7 Cells : In vitro assays revealed that treatment with this compound led to significant apoptosis rates (31.7% in HepG2 cells) when evaluated using flow cytometry after 24 hours at a concentration of 10 µM .
  • Combination Therapy Studies : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies to overcome drug resistance in tumors .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a lead compound for developing new anticancer agents.
  • Biological Research : Used to study cellular signaling pathways and mechanisms of drug action.
  • Chemical Biology : Acts as a tool to investigate small molecule interactions with biological targets.

Q & A

Basic: What are the standard synthetic protocols for 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine?

Answer:
The synthesis typically involves multi-step reactions starting with a quinazoline core. Key steps include:

  • Chlorination : Introducing the chlorine substituent at position 6 using reagents like POCl₃ under reflux conditions .
  • Amination : Coupling the pyrimidin-2-ylmethyl group via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 6-chloro-4-iodoquinazoline with (pyrimidin-2-yl)methylamine in the presence of a palladium catalyst .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is used to isolate the product .
    Critical parameters include temperature control (e.g., room temperature for amination to avoid side reactions) and stoichiometric ratios to minimize impurities .

Basic: How is the structural identity and purity of the compound confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions. For example, the pyrimidinylmethyl group shows distinct aromatic proton signals at δ 8.5–9.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (C18) with UV detection. A purity threshold of ≥95% is standard for biological studies .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ = 341.08 for C₁₄H₁₁ClN₆) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for amination efficiency. Evidence shows Pd(PPh₃)₄ in DMF at 150°C (microwave-assisted) achieves >90% yield in coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine reactants .
  • Additives : Use Hunig’s base (DIEA) to scavenge HCl byproducts during amination .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: How to design analogs to improve target selectivity in kinase inhibition studies?

Answer:

  • Substituent Variation : Modify the quinazoline core (e.g., 4-phenyl substitution) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Side Chain Engineering : Replace the pyrimidinylmethyl group with morpholinopropyl or triazinyl groups to alter steric and electronic properties .
  • Biological Testing : Screen analogs against kinase panels (e.g., Reaction Biology Corporation’s kinase assay platform) to identify selectivity profiles .
  • Computational Docking : Use SMILES/InChI descriptors (e.g., C1COCCC1CNC2=CN=CC(=N2)Cl) for molecular docking studies with targets like CLK1 or CDC2-like kinases .

Advanced: How to address contradictions in biological activity data across assays?

Answer:

  • Assay Validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and cell-based (e.g., proliferation EC₅₀) results. Discrepancies may arise from off-target effects or differential cell permeability .
  • Metabolic Stability Testing : Use liver microsome assays to assess compound degradation, which can explain reduced activity in vivo .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (AMBER, CHARMM) to model compound flexibility in binding pockets. The morpholine side chain in analogs shows stable interactions with solvent-exposed kinase regions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., chlorine vs. methyl groups at position 6) .
  • Pharmacophore Modeling : Align quinazoline cores with known kinase inhibitors (e.g., imatinib) to identify critical hydrogen-bonding motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.